molecular formula C11H13NOS B1379496 3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1797654-98-8

3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B1379496
CAS No.: 1797654-98-8
M. Wt: 207.29 g/mol
InChI Key: KVXSFRFBZZAOAR-UHFFFAOYSA-N
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Description

3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound characterized by a fused five-membered ring and a cyclopropane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with a suitable thiophene derivative, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function and activity. Additionally, the cyclopropane moiety may interact with hydrophobic regions of proteins, affecting their conformation and stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonyl derivatives: Compounds with similar cyclopropane moieties but different functional groups.

    Thiophene derivatives: Compounds with similar thiophene rings but varying substituents.

Uniqueness

3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its combination of a cyclopropane moiety and a fused thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and research endeavors .

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c12-11-9(10(13)6-4-5-6)7-2-1-3-8(7)14-11/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXSFRFBZZAOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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